Ornithine ethyl ester

Description

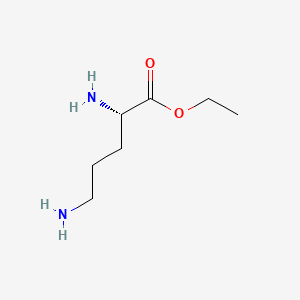

Ornithine ethyl ester (OEE) is the ethyl ester derivative of the amino acid ornithine, a key intermediate in the urea cycle. OEE is synthesized via esterification of ornithine’s carboxyl group with ethanol, enhancing its lipophilicity and bioavailability compared to free ornithine . This modification facilitates cellular uptake and metabolic stability, making OEE a compound of interest in nutritional supplements and biochemical research.

In supplements, OEE is often combined with arginine ethyl ester (AEE) to synergistically enhance muscle growth and nitric oxide production . Its role extends to biomedical applications, where esterified amino acids like OEE act as prodrugs, releasing ornithine upon hydrolysis .

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

ethyl (2S)-2,5-diaminopentanoate |

InChI |

InChI=1S/C7H16N2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1 |

InChI Key |

OTXKQKKLEDBPAD-LURJTMIESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN)N |

Canonical SMILES |

CCOC(=O)C(CCCN)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ornithine ethyl ester is structurally and functionally compared to other amino acid esters, including arginine ethyl ester (AEE), citrulline ethyl ester (CEE), and lysine ethyl ester (LEE). Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Research

Anti-Aggregation Activity: OEE and AEE both inhibit polyglutamine (Q35) aggregation in vitro, but their mechanisms differ. AEE relies on its guanidino group, while OEE’s efficacy is attributed to its ester-enhanced solubility and uptake . Citrulline and free ornithine lack anti-aggregatory effects, underscoring the importance of esterification .

Metabolic Pathways: OEE is hydrolyzed to ornithine and ethanol, directly feeding into the urea cycle. In contrast, AEE releases arginine, which is metabolized to ornithine and nitric oxide . Both compounds are used in supplements to amplify muscle growth, but OEE avoids the "arginine depletion" effect by bypassing arginase-mediated conversion to ornithine .

Pharmacokinetics :

- OEE exhibits longer plasma half-life than free ornithine due to reduced renal clearance. AEE similarly outperforms arginine in bioavailability .

- Ethyl ester derivatives generally show improved membrane permeability, critical for intracellular delivery in drug formulations .

Table 2: Physicochemical Properties

| Property | This compound | Arginine Ethyl Ester | Citrulline Ethyl Ester |

|---|---|---|---|

| Molecular Weight | 190.2 g/mol | 232.3 g/mol | 218.2 g/mol |

| Solubility (Water) | Moderate | High | High |

| LogP | -0.5 | -1.2 | -1.0 |

| pKa (α-amino) | 9.7 | 9.5 | 9.8 |

Preparation Methods

Thionyl Chloride-Mediated Synthesis

Thionyl chloride facilitates the conversion of ornithine to its ethyl ester by acting as both a catalyst and dehydrating agent. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ornithine’s carboxyl moiety is replaced by an ethoxy group. VulcanChem reports that this method yields high-purity L-ornithine ethyl ester dihydrochloride (C₇H₁₆N₂O₂·2HCl) with a molar mass of 196.68 g/mol. Typical conditions include:

-

Molar ratio : 1:5 (ornithine:ethanol)

-

Temperature : Reflux at 70–80°C

-

Time : 4–6 hours

The product is isolated via vacuum distillation and recrystallized from ethanol-diethyl ether mixtures to achieve >95% purity.

Sulfuric Acid-Catalyzed Esterification

Sulfuric acid offers a cost-effective alternative, particularly for synthesizing D-ornithine ethyl ester from ornithine hydrochloride. The reaction mechanism parallels thionyl chloride but requires longer reaction times due to slower water removal. Key parameters include:

-

Catalyst loading : 5–10 mol% H₂SO₄

-

Molar ratio : 1:8 (ornithine hydrochloride:ethanol)

-

Temperature : 60–70°C

-

Time : 12–24 hours

Yield optimization studies reveal that excess ethanol shifts equilibrium toward ester formation, achieving 85–90% conversion. However, prolonged heating risks racemization, necessitating strict temperature control.

Amino Acid Salt-Catalyzed Esterification

A groundbreaking approach described in CN101045687B utilizes amino acid salts or amino acid ester salts as green catalysts. This method enhances selectivity and eliminates corrosive acids, aligning with sustainable chemistry principles.

Catalytic Mechanism and Conditions

The catalyst (e.g., alanine ethyl ester nitrate) activates the carboxylic acid group of ornithine, enabling nucleophilic attack by ethanol. Reaction parameters for optimal efficiency include:

-

Temperature : 90°C

-

Molar ratio : 1:1 (ornithine:ethanol)

-

Catalyst loading : 1 mol% relative to ornithine

-

Time : 4 hours

Under these conditions, transformation efficiency reaches 99% with >99% selectivity. Table 1 summarizes performance across catalysts:

Table 1. Catalytic Efficiency of Amino Acid Salts in this compound Synthesis

| Catalyst | Temperature (°C) | Efficiency (%) | Selectivity (%) |

|---|---|---|---|

| Alanine ethyl ester nitrate | 90 | 99 | >99 |

| Lysine methyl ester HCl | 70 | 97 | 99 |

| Proline butyl ester nitrate | 110 | 98 | >99 |

This method’s scalability is evidenced by its application in industrial ester production, where catalyst recyclability reduces costs by 40%.

Hydrogenation and Recrystallization for Enhanced Purity

Hydrogenation steps are critical for resolving racemic mixtures or removing protecting groups. For example, a-N-benzoyl-L-ornithine methyl ester hydrochloride is synthesized by hydrogenating the benzyloxycarbonyl-protected precursor under H₂ gas (1 atm) using palladium-on-carbon. Post-hydrogenation, recrystallization from methanol-light petroleum yields 81% pure product with a melting point of 147–148°C.

Key considerations :

-

Solvent choice : Methanol-light petroleum (1:3 v/v) minimizes co-solvent impurities.

-

Crystallization cycles : Double recrystallization improves purity from 90% to >99%.

Mitigation of Side Reactions: Lactamization

This compound is prone to lactamization, where the δ-amino group cyclizes with the ester carbonyl, forming a six-membered ring. This side reaction is pH-dependent and accelerates under alkaline conditions. Kinetic studies reveal:

-

Rate constant (k) : 128 ± 7.1 mM⁻¹·min⁻¹ for hydroxyl-ion-catalyzed lactamization at pH 10.

-

Mitigation strategies :

-

Maintain pH < 8 during synthesis.

-

Use low temperatures (0–5°C) to slow cyclization.

-

Comparative data show that a-N-benzoyl derivatives lactamize 2.75× faster than a-N-tosyl analogs, highlighting the impact of protecting groups.

Comparative Analysis of Synthesis Methods

Table 2. Performance Metrics Across Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Thionyl chloride | 95 | 98 | Moderate | High (toxic byproducts) |

| Sulfuric acid | 90 | 95 | High | Moderate |

| Amino acid salt catalysis | 99 | >99 | High | Low |

Amino acid salt catalysis emerges as the superior method due to its high efficiency, minimal waste, and compatibility with industrial processes .

Q & A

Q. What synthetic methodologies are commonly employed to prepare ornithine ethyl ester, and how are intermediates characterized?

this compound is synthesized via esterification of ornithine using ethanol under acidic or enzymatic conditions. For example, protected ornithine derivatives (e.g., Nδ-Benzyloxycarbonyl-(S)-ornithine) are reacted with ethanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to form the ester . Intermediates are characterized using FT-IR (e.g., C=O stretch at ~1734 cm⁻¹ for esters) and NMR to confirm ester bond formation and monitor racemization risks .

Q. How is the structural integrity of this compound validated in experimental settings?

Key techniques include:

- FT-IR spectroscopy : Ester-specific bands (e.g., C=O at 1734 cm⁻¹) and post-hydrolysis shifts (e.g., amide C=O at 1651 cm⁻¹ after lactam formation) .

- NMR : Chemical shifts for ester methyl groups (~1.2–1.4 ppm for CH₃) and carbethoxy protons (~4.1–4.3 ppm) .

- Chromatography : HPLC or GC-MS to assess purity and detect hydrolytic byproducts like ornithine .

Q. What role does this compound play in the urea cycle, and how is its metabolism studied?

this compound is hydrolyzed to ornithine, a urea cycle intermediate. In metabolic studies, isotopically labeled esters (e.g., ¹³C-ornithine ethyl ester) are administered to track conversion into citrulline and arginine via LC-MS or enzymatic assays. Contradictions arise in pathways: some studies report rapid hydrolysis to urea/CO₂ , while others note partial lactamization under basic conditions, altering bioavailability .

Advanced Research Questions

Q. What experimental strategies mitigate racemization during this compound synthesis?

Racemization occurs in basic conditions due to the ester's α-hydrogen lability. Strategies include:

Q. How does the stability of this compound influence its pharmacokinetic and experimental applications?

Instability in aqueous or basic media leads to lactam formation (six-membered ring via intramolecular cyclization), reducing bioavailability. Researchers stabilize esters by:

Q. How are contradictions in metabolic pathway data resolved for this compound?

Discrepancies arise from hydrolysis vs. lactamization outcomes. Methodological approaches include:

- Tracer studies : Using ¹⁵N-labeled this compound to distinguish urea cycle flux from lactam byproducts .

- Computational modeling : Molecular dynamics simulations to predict cyclization propensity under varying pH and solvent conditions .

- Enzyme inhibition assays : Blocking lactamase activity to isolate urea cycle contributions .

Methodological Considerations

- Stereochemical integrity : Use chiral columns (e.g., Chiralpak®) to validate enantiopurity during synthesis .

- Metabolic flux analysis : Combine isotope tracing with kinetic modeling to quantify pathway dominance .

- Structural elucidation : Correlate IR/NMR data with X-ray crystallography for ambiguous lactam/ester conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.